![molecular formula C20H26N2O2S B3815250 2-methyl-4-(2-methylphenyl)-1-[4-(methylsulfonyl)benzyl]piperazine](/img/structure/B3815250.png)
2-methyl-4-(2-methylphenyl)-1-[4-(methylsulfonyl)benzyl]piperazine
Overview
Description
2-methyl-4-(2-methylphenyl)-1-[4-(methylsulfonyl)benzyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MMMP, and it has been studied extensively for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of MMMP is complex and involves the interaction of the compound with several key biological targets. MMMP has been shown to inhibit the activity of several enzymes, including proteases and kinases. Additionally, MMMP has been shown to interact with various receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
MMMP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MMMP can inhibit the growth and proliferation of cancer cells. Additionally, MMMP has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of MMMP for lab experiments is its ability to interact with multiple biological targets. This makes it a versatile compound that can be used in a range of research applications. However, the complex structure of MMMP can make it challenging to synthesize, and the compound may have limited solubility in certain solvents.
Future Directions
There are several potential future directions for research on MMMP. One promising area of research is the development of MMMP-based therapies for the treatment of cancer. Additionally, MMMP may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of MMMP and to develop effective treatment strategies.
Scientific Research Applications
MMMP has been studied extensively for its potential therapeutic applications. Some of the most promising areas of research include the treatment of various types of cancer, neurological disorders, and infectious diseases. MMMP has been shown to interact with several key biological targets, including enzymes, receptors, and ion channels.
properties
IUPAC Name |
2-methyl-4-(2-methylphenyl)-1-[(4-methylsulfonylphenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-16-6-4-5-7-20(16)22-13-12-21(17(2)14-22)15-18-8-10-19(11-9-18)25(3,23)24/h4-11,17H,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDBOSXMKIXEOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-methylphenyl)-1-[4-(methylsulfonyl)benzyl]piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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